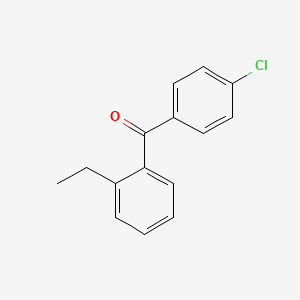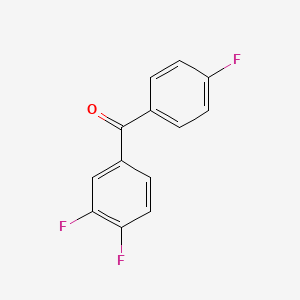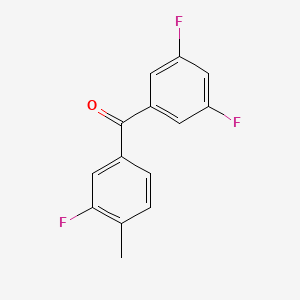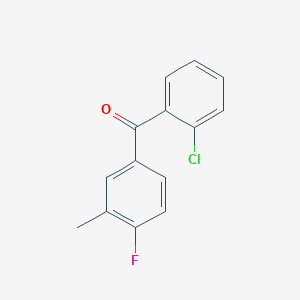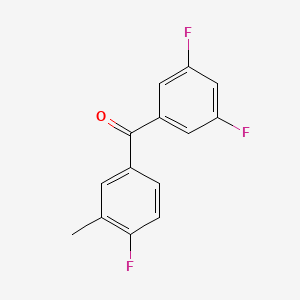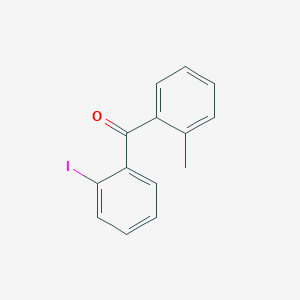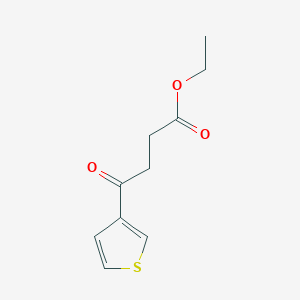
Ethyl 4-oxo-4-(3-thienyl)butyrate
Vue d'ensemble
Description
Ethyl 4-oxo-4-(3-thienyl)butyrate is not directly mentioned in the provided papers. However, the papers do discuss various ethyl esters with oxo functionalities and their biological activities or chemical properties. For instance, ethyl esters with oxo groups have been synthesized and evaluated for their potential as blood platelet aggregation inhibitors, with some showing potent inhibitory activity . Additionally, ethyl esters have been involved in reactions leading to the formation of compounds with anti-tumor activity . The synthesis and crystal structure of a related compound, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, has been characterized, indicating the interest in the structural analysis of such compounds .
Synthesis Analysis
The synthesis of ethyl esters with oxo functionalities often involves reactions between various precursors. For example, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of complex pyranone compounds . Similarly, a series of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates were prepared through a metal-catalyzed domino reaction, showcasing the versatility of ethyl esters in synthesis .
Molecular Structure Analysis
The molecular structure of ethyl esters is of significant interest due to their potential biological activities. The crystal structure of a related compound, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds that stabilize the structure . This suggests that the molecular structure of ethyl 4-oxo-4-(3-thienyl)butyrate, if synthesized, would also be worth investigating for its structural characteristics.
Chemical Reactions Analysis
Ethyl esters with oxo groups participate in various chemical reactions. The papers describe reactions that lead to the formation of compounds with potential pharmacological applications. For instance, the reaction of oxazolone derivatives with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate results in the formation of pyranone compounds . These reactions are crucial for the synthesis of new molecules with desired properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 4-oxo-4-(3-thienyl)butyrate are not directly reported in the papers, the properties of similar compounds have been characterized. For example, the crystal structure analysis provides insights into the physical properties such as crystal system, space group, and intermolecular interactions . These properties are important for understanding the behavior of such compounds under different conditions and their potential applications in various fields.
Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
Studies on alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, including compounds related to Ethyl 4-oxo-4-(3-thienyl)butyrate, have shown inhibitory activity against blood platelet aggregation. Ethyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrate, a related compound, was found to have potent inhibitory activity (Nishi et al., 1983).
Synthesis of 2H-pyran-2-one Compounds
The reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, closely related to Ethyl 4-oxo-4-(3-thienyl)butyrate, led to the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, showcasing the potential of these compounds in organic synthesis (Gelmi & Pocar, 1992).
Marine Fungal Compound Isolation
Continuous research on the ethyl acetate extract of the fermentation broth of marine fungus Penicillium sp. has led to the purification of new compounds, indicating the potential of Ethyl 4-oxo-4-(3-thienyl)butyrate and related compounds in discovering novel marine-derived substances (Wu et al., 2010).
Improved Synthesis Techniques
Research on improved synthesis methods for 4-oxo-4H-pyran-2,5-dicarboxylate, closely related to Ethyl 4-oxo-4-(3-thienyl)butyrate, has yielded derivatives with potentially significant applications in various fields of chemistry (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Regioselective Synthesis of Pyridine Derivatives
Ethyl 4,4,4-trifluoro-3-oxo-butyrate, similar to Ethyl 4-oxo-4-(3-thienyl)butyrate, was used in the synthesis of pyridine derivatives, showcasing the versatility of these compounds in the synthesis of complex organic structures (Yang et al., 2013).
Anti-Tumor Activity
Ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, structurally related to Ethyl 4-oxo-4-(3-thienyl)butyrate, were prepared and showed potent anti-tumor activity, particularly against HeLa cells (Wang et al., 2011).
Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication
4H-pyrano[3,2-c]quinoline derivatives, related to Ethyl 4-oxo-4-(3-thienyl)butyrate, have been studied for their photovoltaic properties, indicating the potential application of these compounds in the development of photodiode devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Enzyme Synthesis and Activity Enhancement
Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate, similar to Ethyl 4-oxo-4-(3-thienyl)butyrate, has been used in the synthesis of new compounds that significantly increased the reactivity of cellobiase, showing the application in enzyme activity enhancement (Abd & Awas, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-oxo-4-thiophen-3-ylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHAAXPWQOPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641866 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473693-79-7 | |
| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

